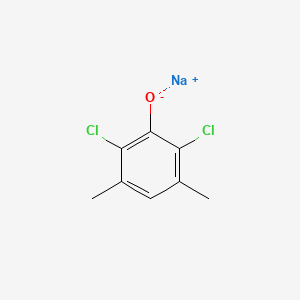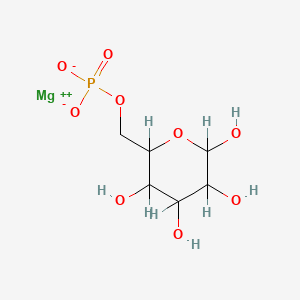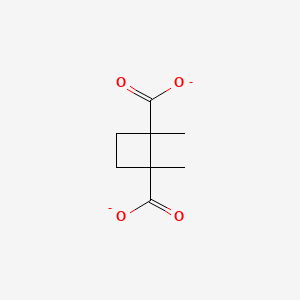
1,2-Dimethylcyclobutane-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethylcyclobutane-1,2-dicarboxylate is an organic compound with the molecular formula C8H12O4. It is a derivative of cyclobutane, featuring two methyl groups and two ester functional groups attached to the cyclobutane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Dimethylcyclobutane-1,2-dicarboxylate can be synthesized through the thermal condensation polymerization of 1,3-butanediol under acidic conditions to generate cyclobutane-1,2-diol. The target product is then obtained by reacting the cyclobutane-1,2-diol with formyl chloride .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including esterification and cyclization reactions under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Dimethylcyclobutane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclobutane derivatives.
Applications De Recherche Scientifique
1,2-Dimethylcyclobutane-1,2-dicarboxylate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which 1,2-dimethylcyclobutane-1,2-dicarboxylate exerts its effects involves interactions with molecular targets and pathways. For example, in hydrogenation reactions, the compound can undergo stereospecific addition of hydrogen atoms, facilitated by catalysts such as palladium (Pd), nickel (Ni), rhodium (Rh), and platinum (Pt). This process stabilizes the compound by transforming it into a more stable product .
Comparaison Avec Des Composés Similaires
1,2-Dimethylcyclobutene: A related compound with a similar cyclobutane ring structure but with double bonds instead of ester groups.
1,2-Dibromocyclopentane: Another cycloalkane derivative with bromine substituents instead of ester groups.
Propriétés
Formule moléculaire |
C8H10O4-2 |
|---|---|
Poids moléculaire |
170.16 g/mol |
Nom IUPAC |
1,2-dimethylcyclobutane-1,2-dicarboxylate |
InChI |
InChI=1S/C8H12O4/c1-7(5(9)10)3-4-8(7,2)6(11)12/h3-4H2,1-2H3,(H,9,10)(H,11,12)/p-2 |
Clé InChI |
UAVBJCGFDYWJAG-UHFFFAOYSA-L |
SMILES canonique |
CC1(CCC1(C)C(=O)[O-])C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-5-[(2-methyl-4-nitrophenyl)azo]-2-oxo-](/img/structure/B15343243.png)

![[[5-(Acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl]imino]diethylene dibutyrate](/img/structure/B15343248.png)
![6-Methyl-8-methylsulfonylimidazo[1,2-a]pyrazine](/img/structure/B15343257.png)
![N-[(1R)-1-(2H-1,3-Benzodioxol-5-yl)butyl]acetamide](/img/structure/B15343265.png)
![3'-O-[(Dimethoxytrityl)propyl][3-hydroxypropyl]disulfide](/img/structure/B15343271.png)

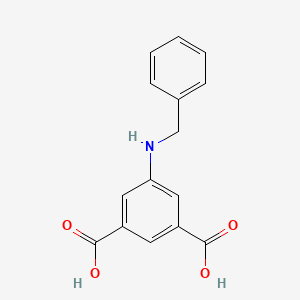
![N-[4-(7-aminoquinolin-2-yl)phenyl]methanesulfonamide](/img/structure/B15343283.png)
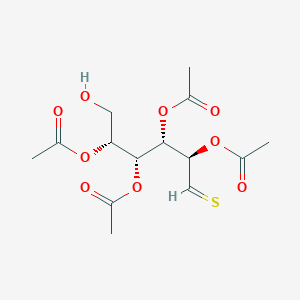
![Diethyl 2,2'-[methylenebis(4,1-phenyleneimino)]bis[2-oxoacetate]](/img/structure/B15343305.png)

